molecular formula C18H18O4 B3108522 (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1663469-39-3

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Numéro de catalogue: B3108522
Numéro CAS: 1663469-39-3
Poids moléculaire: 298.3 g/mol
Clé InChI: XPQRSJJRQATFAP-JXMROGBWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by two aromatic rings connected via an α,β-unsaturated ketone moiety. The substituents on the aryl rings—2,4-dimethoxy and 3-methoxy groups—impart distinct electronic and steric properties, influencing its chemical reactivity, physical characteristics, and biological activity.

Propriétés

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-14-6-4-5-13(11-14)7-10-17(19)16-9-8-15(21-2)12-18(16)22-3/h4-12H,1-3H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQRSJJRQATFAP-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

  • Chemical Name : (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
  • CAS Number : 1663469-39-3
  • Molecular Formula : C18H18O4
  • Molecular Weight : 298.33 g/mol
  • Structural Formula :
    InChI 1S C18H18O4 c1 20 14 6 4 5 13 11 14 7 10 17 19 16 9 8 15 21 2 12 18 16 22 3 h4 12H 1 3H3 b10 7 \text{InChI 1S C18H18O4 c1 20 14 6 4 5 13 11 14 7 10 17 19 16 9 8 15 21 2 12 18 16 22 3 h4 12H 1 3H3 b10 7 }

Anticancer Properties

Chalcone derivatives, including (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, have shown significant anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Studies indicate that chalcones can induce cell cycle arrest in cancer cells. For instance, compounds structurally similar to (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one have been reported to arrest the cell cycle at the G0/G1 phase, leading to reduced proliferation of cancer cells such as MCF7 and HCT116 .
  • Induction of Apoptosis : The compound has been associated with the induction of apoptosis in various cancer cell lines. Research shows that chalcones can activate apoptotic pathways by modulating proteins involved in the intrinsic and extrinsic pathways of apoptosis .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that chalcone derivatives can inhibit tumor growth and metastasis. For example, similar compounds have been shown to suppress tumor angiogenesis and promote apoptosis in triple-negative breast cancer models .

Mechanistic Insights

The biological activity of (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one can be attributed to its ability to interact with various molecular targets:

MechanismDescription
NF-kB Pathway Inhibition Chalcones can inhibit NF-kB signaling, which is often activated in cancer cells promoting survival and proliferation .
STAT3 Signaling Modulation These compounds may also target STAT3 signaling pathways, further contributing to their anticancer effects .
Reactive Oxygen Species (ROS) Generation Some studies suggest that chalcones induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

Several studies have highlighted the efficacy of (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one and related compounds:

  • In vitro Studies : A study demonstrated that a series of chalcone derivatives exhibited IC50 values ranging from 9.76 to 40.83 µM against various cancer cell lines, indicating their potential as effective anticancer agents .
  • In vivo Efficacy : In animal models, similar compounds showed significant tumor reduction compared to control groups. These findings underscore the importance of further exploration into dosage and administration routes for clinical applications .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Structural and Crystallographic Features

The core chalcone skeleton (C₆H₅–CO–CH=CH–C₆H₅) is conserved across analogues, but substituent positions and types modulate molecular geometry and intermolecular interactions:

  • Bond Lengths and Angles : The title compound’s α,β-unsaturated ketone system (C=O and C=C bonds) exhibits bond lengths comparable to related chalcones, such as (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one (C=O: ~1.23 Å; C=C: ~1.45 Å) .
Table 1: Selected Crystallographic Parameters of Analogous Chalcones
Compound C=O Bond Length (Å) C=C Bond Length (Å) Dihedral Angle (°) Reference ID
Title Compound* 1.24 1.46 8.2 [3], [12]
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 1.23 1.45 7.8 [5]
(E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one 1.25 1.47 9.1 [15]

*Hypothetical values based on analogous structures.

Physical and Spectroscopic Properties

Table 2: Melting Points and Yields of Selected Chalcones
Compound Melting Point (°C) Yield (%) Reference ID
4c (3-methoxyphenyl derivative) 201.3–203.1 44 [1]
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one 199–201 38 [6]
(2E,2'E)-1,1'-(1,4-phenylene)bis(3-(2,4-dimethoxyphenyl)prop-2-en-1-one) (A2) 201.0–202.5 59.8 [8]
NMR Spectroscopic Data
  • ¹H NMR : Methoxy protons in the title compound resonate at δ ~3.8–3.9 ppm, consistent with analogues like (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (δ 3.85 ppm for 4-OCH₃) .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~190 ppm, while α,β-unsaturated carbons (C=C) resonate at δ ~120–140 ppm, aligning with related chalcones .
Anticancer Potential

Chalcones with methoxy substitutions demonstrate enhanced anticancer activity due to improved membrane permeability and interaction with cellular targets:

  • Compound 4c (3-methoxyphenyl derivative) shows potent activity against breast cancer cell lines (IC₅₀: 2.1 µM), attributed to methoxy-induced lipophilicity and ROS generation .
  • The dimeric chalcone A2 (bis-2,4-dimethoxyphenyl) exhibits moderate activity (IC₅₀: 8.5 µM), suggesting steric hindrance may reduce efficacy compared to monomeric derivatives .
Antimalarial Activity

Methoxy groups enhance inhibition of Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR):

  • (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one achieves 38.16% inhibition at 10 µM, while amino-substituted analogues reach 50% .
  • The title compound’s 3-methoxy group may improve binding via hydrophobic interactions, though experimental data are pending .

Computational Insights

Docking studies using AutoDock4 reveal that methoxy groups enhance ligand-receptor interactions via hydrophobic and π-alkyl interactions:

  • The 3-methoxy group in the title compound may form van der Waals contacts with residues in STAT3’s SH2 domain, similar to (E)-1-(2,4-dimethoxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one .
  • Derivatives lacking methoxy groups (e.g., 4-fluorophenyl analogues) show reduced binding affinity due to weaker electrostatic complementarity .

Q & A

Q. What are the optimized synthetic routes for (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, and how can purity be ensured?

The compound is typically synthesized via Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and 3-methoxybenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key factors include:

  • Catalyst selection : Alkali hydroxides or phase-transfer catalysts improve reaction efficiency.
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures >95% purity .
  • Characterization : NMR (¹H/¹³C) confirms stereochemistry (E-configuration) and substituent positions, while IR validates carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-O stretching .

Q. How do spectroscopic techniques validate the structural integrity of this chalcone derivative?

  • ¹H NMR : Methoxy groups (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.5–8.0 ppm), and α,β-unsaturated ketone protons (δ ~7.2–7.6 ppm for C=CH).
  • ¹³C NMR : Carbonyl carbon (δ ~190 ppm), olefinic carbons (δ ~120–140 ppm), and methoxy carbons (δ ~55–60 ppm).
  • IR Spectroscopy : Strong absorption bands at ~1600–1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O), and ~3000 cm⁻¹ (aromatic C-H).
  • Mass Spectrometry (MS) : Molecular ion peak (m/z 328.3) and fragmentation patterns confirm molecular weight and substituent loss .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

The 3-methoxyphenyl group directs electrophiles (e.g., nitration, halogenation) to the para position due to resonance activation. Computational studies (DFT) reveal:

  • Electron density maps : Higher electron density at the para position of the 3-methoxyphenyl ring.
  • Hammett substituent constants : Methoxy groups (σₚ ~ -0.27) enhance nucleophilicity, favoring para substitution. Experimental validation involves monitoring reaction intermediates via LC-MS and comparing yields under varying conditions .

Q. How does crystallographic data inform molecular interactions in biological systems?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Bond geometry : C=O bond length (~1.22 Å) and C=C bond (~1.34 Å), confirming α,β-unsaturation.
  • Dihedral angles : ~10–15° between aromatic rings, enabling π-π stacking with biological targets.
  • Packing motifs : Non-covalent interactions (e.g., hydrogen bonds with methoxy groups) stabilize crystal lattices and mimic binding to enzymes like topoisomerases .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains.
  • Solubility limitations : Use of DMSO vs. aqueous buffers alters bioavailability.
  • Dose optimization : IC₅₀ values may vary due to non-linear dose-response relationships. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (MTT, colony formation) improve reproducibility .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Docking simulations : AutoDock Vina or Schrödinger Suite identifies binding affinities with targets like tubulin (PDB: 1SA0) or COX-2 (PDB: 5KIR).
  • QSAR models : Hammett/Taft parameters correlate substituent effects (e.g., methoxy position) with bioactivity.
  • ADMET prediction : SwissADME estimates logP (~3.2) and bioavailability (~55%), guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.